(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is an organic compound belonging to the class of benzofurans. This compound is characterized by the presence of a benzofuran core substituted with a (3,4-dimethoxybenzylidene) group at the 2-position and an ethoxy group at the 6-position. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.
Introduction of the (3,4-dimethoxybenzylidene) Group: This step involves the condensation of 3,4-dimethoxybenzaldehyde with the benzofuran core. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound, in particular, may exhibit similar properties and is studied for its potential use in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies, but it is likely that the compound exerts its effects through modulation of specific signaling pathways or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the ethoxy group at the 6-position.
6-ethoxybenzofuran-3(2H)-one: Lacks the (3,4-dimethoxybenzylidene) group.
2-(3,4-dimethoxybenzylidene)-benzofuran-3(2H)-one: Similar structure but without the ethoxy substitution.
Uniqueness
The presence of both the (3,4-dimethoxybenzylidene) group and the ethoxy group at the 6-position makes (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one unique. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other benzofuran derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties. The presence of methoxy and ethoxy substituents enhances its lipophilicity, potentially influencing its interaction with various biological targets.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound contains:
- A benzofuran core, which is a fused bicyclic structure.
- Methoxy groups at the 3 and 4 positions of the benzylidene moiety.
- An ethoxy group at the 6 position of the benzofuran.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antioxidant Activity : The presence of methoxy groups can enhance free radical scavenging capabilities.
- Antimicrobial Properties : Studies suggest that benzofuran derivatives can inhibit the growth of various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation.
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
The biological activity of this compound may involve interactions with specific enzymes or receptors. The mechanism could include:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Altering receptor activity, which can lead to downstream effects in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methoxybenzofuran-3(2H)-one | Benzofuran core with one methoxy group | Strong antioxidant activity |
7-Hydroxycoumarin | Coumarin derivative | Anticoagulant properties |
5-Methoxyflavone | Flavonoid structure | Anti-inflammatory effects |
This table highlights how the unique arrangement of substituents in this compound may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial efficacy of benzofuran derivatives found that compounds with methoxy substituents demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound may have similar properties due to its structural characteristics.
- Cytotoxicity Testing : In vitro studies on related compounds showed promising results against various cancer cell lines, indicating potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Models : Research using animal models demonstrated that compounds with similar structures reduced inflammatory markers significantly, suggesting a possible therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-13-6-7-14-16(11-13)24-18(19(14)20)10-12-5-8-15(21-2)17(9-12)22-3/h5-11H,4H2,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWLYNGJKYRZPR-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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